molecular formula C16H16N2O4S B2394573 2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate CAS No. 320420-25-5

2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate

Cat. No. B2394573
CAS RN: 320420-25-5
M. Wt: 332.37
InChI Key: WWJGSDUYLRHUAP-UHFFFAOYSA-N
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Description

“2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate” is a chemical compound with a specific CAS number 320420-25-5 . It’s used in various applications, including pharmaceutical testing .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. Detailed reaction mechanisms and conditions would typically be found in the scientific literature .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

The compound Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives were synthesized and found to exhibit promising biological activity. Some compounds, after being treated with hydrazine hydrate and aromatic aldehydes, were screened for antibacterial, antifungal, and anti-inflammatory activity, exhibiting considerable biological potential (Narayana et al., 2006). Additionally, other derivatives, including ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, were synthesized and showcased promising antimicrobial activities (Abu‐Hashem et al., 2011).

Synthesis of Novel Derivatives

A variety of methods were employed to synthesize novel derivatives of thiophene carboxylate compounds. These methods involved Gewald reactions, acylation, and cyclization techniques, resulting in the creation of compounds with potential biological activities. These compounds were synthesized for further exploration of their properties and potential applications in various fields, including pharmaceuticals and organic chemistry (Vardanyan et al., 2019), (Brunner & Baur, 2003).

Antitumor and Antiproliferative Activities

Certain derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were synthesized and evaluated for their antitumor and antiproliferative activities. Some of these compounds showed promising results in in vitro and in vivo studies, indicating potential use in the development of cancer therapeutics (Gad et al., 2020).

Antimicrobial Activity of Spiro Derivatives

Spiro derivatives of ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate were synthesized and assessed for their antimicrobial activity. These compounds exhibited antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Faty et al., 2010).

properties

IUPAC Name

2-[(2-benzamidoacetyl)amino]ethyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-14(11-18-15(20)12-5-2-1-3-6-12)17-8-9-22-16(21)13-7-4-10-23-13/h1-7,10H,8-9,11H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJGSDUYLRHUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCCOC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate

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